Einecs 283-814-0

Description

Contextualization within Modern Organic Chemistry and its Chemical Space

The chemical structure of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is characterized by a butyrate (B1204436) ester backbone substituted with both a cyano (-C≡N) group and a cyclohex-1-enyl ring at the α-carbon position. This arrangement places the compound within several important classes of molecules.

Cyanoesters: As a cyanoester, the compound features both a nitrile and an ester functional group. The presence of these two electron-withdrawing groups on the same carbon atom renders the α-proton (in its precursor) highly acidic, making it a classic "active methylene" compound. Such compounds are fundamental building blocks in carbon-carbon bond-forming reactions.

Cyclohexene (B86901) Derivatives: The cyclohexene moiety is a six-membered hydrocarbon ring containing a single double bond. Cyclohexene and its functionalized derivatives are pivotal intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. fiveable.meazjm.org They serve as versatile scaffolds that can be further modified through various reactions like oxidation, hydrogenation, and cycloadditions. fiveable.me

The combination of these structural features in a single molecule creates a bifunctional reagent with significant synthetic potential. The α-cyanoester portion can act as a nucleophile (a Michael donor), while the cyclohexene ring's double bond can undergo a range of electrophilic addition and pericyclic reactions. lscollege.ac.inchemeurope.com This duality allows for the construction of complex molecular frameworks, particularly polycyclic and highly substituted systems.

Table 1: Physicochemical Properties of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

| Property | Value |

|---|---|

| CAS Number | 84714-19-2 |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Class | Cyanoester, Cyclohexene Derivative |

Historical Trajectory and Development of Research

While specific documentation detailing the initial synthesis of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is not prominent in historical literature, its structural components suggest that its synthesis relies on some of the most foundational reactions in organic chemistry, developed in the late 19th century.

A plausible and logical synthetic pathway involves a two-step sequence:

Knoevenagel Condensation: This reaction, first reported by Emil Knoevenagel in the 1890s, involves the condensation of a ketone or aldehyde with an active methylene (B1212753) compound. sigmaaldrich.comsciensage.infosci-hub.se In this context, cyclohexanone (B45756) would react with methyl cyanoacetate (B8463686) in the presence of a weak base (like piperidine (B6355638) or ammonia) to form methyl 2-cyano-2-(cyclohexylidene)acetate. This reaction is a cornerstone for creating carbon-carbon double bonds. sci-hub.se Industrial processes have since been optimized to control the reaction, which can be vigorous. google.com

Michael Addition: Discovered by Arthur Michael in 1887, this reaction describes the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). unacademy.comwikipedia.orgnumberanalytics.com The intermediate from the Knoevenagel condensation is an ideal Michael acceptor. The addition of an ethyl group, likely from an organometallic reagent such as ethylmagnesium bromide (a Grignard reagent) or via an ethyl halide, would attack the β-carbon of the double bond relative to the ester, followed by protonation, to yield the final product.

The historical development of these named reactions provided the fundamental chemical technology for synthesizing complex molecules like Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate from simple, readily available precursors.

Overview of Contemporary Research Paradigms and Future Outlooks

Specific contemporary research focusing solely on Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is limited. However, the broader classes of compounds to which it belongs—cyanoesters and functionalized cyclohexenes—are at the forefront of modern synthetic chemistry, suggesting clear future research trajectories for this molecule.

Contemporary Paradigms:

Asymmetric Catalysis: A major focus of modern organic synthesis is the development of methods to produce single enantiomers of chiral molecules. Research has shown that functionalized cyclohexanes bearing multiple stereocenters can be synthesized using organocatalytic cascade reactions, such as one-pot Michael-Michael-addition sequences. nih.gov Substituted cyanoesters are key substrates in these advanced, stereoselective transformations.

Transition-Metal Catalysis: Cyanoesters are frequently used in palladium-catalyzed cross-coupling reactions to form α-aryl derivatives, which are precursors to important structures like α-aryl imides found in bioactive molecules. berkeley.edunih.gov Other modern methods involve aryne insertion reactions into the C-H bond of α-substituted cyanoesters to create complex aromatic compounds. rsc.org

Biologically Active Intermediates: Functionalized cyclohexene derivatives are crucial intermediates in the synthesis of complex natural products and pharmaceuticals, including anti-inflammatory agents and cancer chemopreventives. azjm.orgnih.gov Their rigid, three-dimensional structures are valuable for designing new therapeutic agents. ontosight.ai

Future Outlook: The future for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate research lies in its potential application as a specialized building block within these contemporary paradigms. Key outlooks include:

Scaffold for Complex Synthesis: Its structure is well-suited for use in diversity-oriented synthesis to generate libraries of complex molecules for biological screening. The compound could serve as a starting point for creating molecules with multiple, well-defined stereocenters.

Exploration of Biological Activity: While potential antimicrobial, anti-inflammatory, and anticancer properties have been suggested for its analogues, dedicated studies are needed to validate these activities for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate itself. ontosight.ai

Materials Science Applications: Functionalized cyclohexene derivatives are being investigated as building blocks for novel polymers and materials with specific optical or electronic properties. ontosight.ai The nitrile and ester groups of the target compound offer sites for polymerization or for tuning material properties.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate | 84714-19-2 |

| Cyclohexanone | 108-94-1 |

| Methyl cyanoacetate | 105-34-0 |

| Piperidine | 110-89-4 |

| Bromoethane | 74-96-4 |

| Ethylmagnesium bromide | 925-90-6 |

Properties

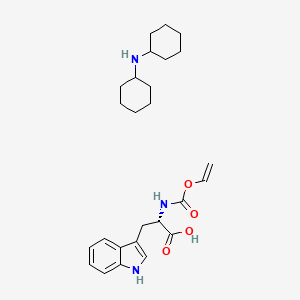

CAS No. |

84731-54-4 |

|---|---|

Molecular Formula |

C26H37N3O4 |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(ethenoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H14N2O4.C12H23N/c1-2-20-14(19)16-12(13(17)18)7-9-8-15-11-6-4-3-5-10(9)11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,8,12,15H,1,7H2,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |

InChI Key |

OPJXEKOXJMILNL-YDALLXLXSA-N |

Isomeric SMILES |

C=COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

C=COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Cyano 2 Cyclohex 1 Enyl Butyrate

Seminal Synthetic Approaches to Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

The construction of the Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate framework involves the formation of a key quaternary carbon center substituted with a cyano, an ester, an alkenyl, and an alkyl group. Foundational synthetic strategies for this class of compounds typically involve a two-step sequence: the formation of an α,β-unsaturated cyanoester followed by an alkylation reaction.

A primary route is the Knoevenagel condensation, a modification of the aldol condensation, which involves the reaction of an active methylene (B1212753) compound with a ketone. wikipedia.orgsigmaaldrich.com In a plausible synthesis, cyclohexanone (B45756) would react with methyl cyanoacetate (B8463686) in the presence of a weak base catalyst, such as piperidine (B6355638) or triethylamine, to form methyl 2-cyano-2-(cyclohexylidene)acetate. pearson.com This intermediate possesses the core cyclohexylidene and cyanoacetate moieties.

The subsequent and crucial step is the introduction of the ethyl group via alkylation of the α-position. This is typically achieved by deprotonating the intermediate to form a resonance-stabilized enolate, which then acts as a nucleophile. However, for an α,β-unsaturated system, direct α-alkylation is challenging. A more effective strategy involves a conjugate addition (Michael reaction) to an appropriate precursor. An alternative seminal approach would be the alkylation of methyl cyanoacetate with an ethyl halide first, followed by a Knoevenagel condensation with cyclohexanone, though controlling mono- versus di-alkylation can be complex.

Another foundational method involves the conjugate addition of a cyanide nucleophile to an appropriate α,β-unsaturated ester, a specific type of Michael reaction. organicreactions.orglibretexts.org This would entail the synthesis of methyl 2-(cyclohex-1-enyl)but-2-enoate and the subsequent 1,4-addition of a cyanide source, such as hydrogen cyanide or an alkali metal cyanide. organicreactions.orgresearchgate.net This pathway directly installs the cyano group at the β-position of the unsaturated system, which corresponds to the α-position of the final ester product.

Advanced and Green Synthetic Strategies for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced strategies for synthesizing complex molecules like Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate focus on catalytic and environmentally benign methods. ijesrr.org

Catalytic Enantioselective Synthesis of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

The central carbon of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is a quaternary stereocenter. The enantioselective synthesis of such centers is a prominent goal in modern organic synthesis. nih.govrsc.org Catalytic asymmetric alkylation of prochiral enolates provides a powerful method for this purpose. nih.gov

For the target molecule, an enantioselective alkylation of a precursor like methyl 2-(cyclohex-1-enyl)cyanoacetate would be a key strategy. This can be achieved using a chiral phase-transfer catalyst. organic-chemistry.org Under basic conditions, the catalyst would generate a chiral ion pair with the enolate of the cyanoacetate precursor, guiding the approach of an alkylating agent (e.g., ethyl iodide) to one face of the planar enolate, thereby inducing asymmetry.

Transition-metal catalysis offers another advanced route. Iridium-catalyzed asymmetric allylic alkylation, for example, has been shown to be highly effective for reactions involving cyanoacetate nucleophiles, creating multiple stereocenters with high control. nih.govresearchgate.net Although not a direct alkylation with an ethyl group, analogous systems using other transition metals like palladium or molybdenum could be envisioned for the enantioselective alkylation of the cyanoacetate enolate. nih.govacs.org These methods often employ chiral ligands that coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction.

Sustainable Reaction Design for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate Production

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govsynthiaonline.com These principles can be applied to the synthesis of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate.

For the Knoevenagel condensation step, greener methods include performing the reaction under solvent-free conditions or in environmentally benign solvents like water. rsc.orgresearchgate.net The use of solid-supported or heterogeneous catalysts can also simplify product purification and allow for catalyst recycling. organic-chemistry.org

Microwave-assisted and ultrasound-irradiated reactions represent energy-efficient techniques that can accelerate reaction rates and improve yields for condensation reactions. nih.gov The development of catalyst-assisted reactions, in general, is a core tenet of green chemistry, as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. ijesrr.orglabmanager.com For the alkylation step, improving atom economy is key. Catalytic methods, as described in the previous section, are inherently greener than stoichiometric approaches.

Mechanistic Elucidation of Reactions Involving Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. This involves studying the kinetics of the reactions and the factors that govern stereochemical and regiochemical control.

Kinetic Studies of Formation and Transformation Reactions of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

The kinetics of the Knoevenagel condensation have been studied for various substrates. The reaction typically begins with the base-catalyzed deprotonation of the active methylene compound (methyl cyanoacetate) to form an enolate. pearson.compurechemistry.org This is often the rate-determining step. The subsequent nucleophilic attack of the enolate on the carbonyl carbon of cyclohexanone is followed by a dehydration step to yield the α,β-unsaturated product. sigmaaldrich.com Studies on related systems have shown that both surface acidic and basic sites on a catalyst can be necessary for high reaction rates. researchgate.netscispace.com

Kinetic studies of the Michael addition of cyanide have shown that the reaction rate is often proportional to the concentration of the cyanide anion. organicreactions.orgresearchgate.net The reversibility of the addition can play a significant role, with thermodynamic control favoring the more stable 1,4-adduct over the kinetically favored but less stable 1,2-adduct (cyanohydrin). libretexts.org

Stereochemical Control and Regioselectivity in Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate Synthesis

The creation of the quaternary carbon in Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate requires precise control over regioselectivity and stereochemistry. rijournals.com During the alkylation of an enolate derived from an α,β-unsaturated cyanoester, regioselectivity is a key consideration. The enolate is an ambident nucleophile, and alkylation can occur at the α-carbon (C-alkylation) or the γ-carbon. Controlling reaction conditions is essential to favor the desired C-alkylation at the α-position.

When forming enolates from unsymmetrical ketones, regioselectivity can be governed by kinetic versus thermodynamic control. fiveable.mequimicaorganica.org Kinetic control, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, favors the formation of the less substituted, more rapidly formed enolate. Thermodynamic control, using a weaker base at higher temperatures, allows for equilibration to the more stable, more substituted enolate.

Stereochemical control in the formation of the chiral center is the most significant challenge. youtube.com As discussed, this is typically addressed by using chiral auxiliaries, chiral reagents, or, more efficiently, chiral catalysts. nih.gov In catalytic enantioselective alkylation, the chiral catalyst (e.g., a phase-transfer catalyst or a metal-ligand complex) forms a diastereomeric transition state with the prochiral enolate, lowering the activation energy for the formation of one enantiomer over the other. nih.govacs.org The degree of enantioselectivity is highly dependent on the structure of the catalyst, the substrate, the solvent, and the reaction temperature.

Chemical Transformations and Derivatization of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Detailed research findings on the chemical transformations and derivatization of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate are not available in the surveyed literature. The reactivity of this molecule would be predicted based on its constituent functional groups: a nitrile, a methyl ester, and a tetrasubstituted alkene within a cyclohexenyl ring.

Specific studies detailing the interconversion of the functional groups of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate have not been reported. However, standard organic chemistry transformations could be hypothesized for its nitrile and ester moieties.

Table 1: Plausible, but unconfirmed, Functional Group Interconversions

| Functional Group | Potential Reagent(s) | Predicted Product Functional Group |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| Methyl Ester (-COOCH₃) | NaOH, H₂O, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Methyl Ester (-COOCH₃) | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |

This table is based on general chemical principles and does not represent experimentally verified reactions for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate.

There is no specific information in the scientific literature concerning the participation of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in cycloaddition or rearrangement reactions.

Theoretically, the cyclohexenyl double bond could participate in cycloaddition reactions, such as [2+2] photocycloadditions. For instance, the photocycloaddition of cyclohex-2-enones with various unsaturated compounds is a known method for forming bicyclo[4.2.0]octane systems. researchgate.net However, the electronic nature of the double bond in Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, being tetrasubstituted and conjugated with a cyano and an ester group, would significantly influence its reactivity in such transformations.

The nitrile group itself can, under certain conditions, act as a dienophile in Diels-Alder reactions, a strategy used for the synthesis of pyridine derivatives. mit.edu This reactivity is generally observed with unactivated cyano groups in intramolecular cascade reactions, and its applicability to a sterically hindered, α,β-unsaturated nitrile like Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is not documented.

No literature was found describing any rearrangement reactions involving this specific compound.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Cyano 2 Cyclohex 1 Enyl Butyrate

Conformational Analysis of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate using High-Resolution NMR Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of cyclic and acyclic systems. For Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a wealth of structural information.

The cyclohex-1-enyl ring is known to adopt a half-chair conformation. The substituents on this ring influence the conformational equilibrium. In the case of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, the bulky cyano-butyrate group attached at the C2 position would play a significant role in determining the preferred conformation. The analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations would be crucial in establishing the spatial relationships between protons and thus deducing the dominant conformer.

For instance, the coupling constants between the protons on the cyclohexene (B86901) ring can help determine their dihedral angles and thus the ring's pucker. NOESY experiments would reveal through-space interactions, for example, between the protons of the ethyl group and the protons on the cyclohexene ring, which would help define the orientation of the substituent relative to the ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1' | - | ~135 | H2', H6' |

| C2' | 5.8 (t) | ~125 | H3', H4' |

| C3' | 2.1 (m) | ~28 | H2', H4' |

| C4' | 1.6 (m) | ~25 | H3', H5' |

| C5' | 1.7 (m) | ~22 | H4', H6' |

| C6' | 2.2 (m) | ~30 | H1', H5' |

| C2 | - | ~45 | H3, H2' |

| CN | - | ~120 | - |

| C1 | - | ~172 | H3, OCH₃ |

| OCH₃ | 3.7 (s) | ~53 | - |

| C3 | 2.0 (q) | ~35 | H4 |

| C4 | 0.9 (t) | ~13 | H3 |

This data is illustrative and based on typical values for similar functional groups and structural motifs.

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate possesses a chiral center at the C2 position, and therefore, it can exist as a pair of enantiomers. Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods for determining the enantiomeric excess (e.e.) and the absolute configuration of chiral molecules. mdpi.com

The principle behind these techniques is the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The intensity of the VCD or ECD signal is directly proportional to the enantiomeric excess of the sample. mdpi.com By comparing the spectrum of an unknown sample to that of an enantiomerically pure standard, the e.e. can be accurately determined. nih.govrsc.org

For Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, the chromophores, such as the carbonyl group of the ester and the cyano group, would give rise to characteristic signals in the ECD and VCD spectra. Computational modeling, in conjunction with experimental data, can be used to predict the spectra for each enantiomer and thus assign the absolute configuration. frontiersin.org

Table 2: Illustrative Enantiomeric Excess Determination using Chiroptical Spectroscopy

| Sample | Observed Rotation [α]D | Calculated Enantiomeric Excess (%) | Technique |

| Batch A | +X.X° | 95% (R) | ECD |

| Batch B | -Y.Y° | 88% (S) | VCD |

| Batch C | +Z.Z° | >99% (R) | Polarimetry |

This table presents hypothetical data to illustrate the application of chiroptical methods.

X-ray Crystallographic Analysis of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate and its Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. acs.orgnih.gov Obtaining suitable crystals of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate or a solid derivative would allow for the precise determination of bond lengths, bond angles, and the conformation of the cyclohexene ring and its substituent.

The resulting crystal structure would confirm the half-chair conformation of the cyclohexene ring and provide exact data on the torsional angles. rsc.org Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. For a chiral compound, X-ray crystallography of a single enantiomer or a derivative with a known chiral auxiliary can be used to determine the absolute configuration unambiguously. acs.org

Table 3: Hypothetical Crystallographic Data for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

This data is illustrative and represents typical values for organic molecules of similar size.

Dynamic Structural Investigations of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in Solution

Molecules are not static entities; they undergo a variety of dynamic processes, including conformational changes. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these processes in solution. acs.org For Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, DNMR could be used to study the ring-flipping of the cyclohexene moiety and the rotation around the C2-C1' single bond.

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature increases, the exchange rate increases, leading to coalescence of the signals. From a lineshape analysis of these temperature-dependent spectra, the activation energy (ΔG‡) for the conformational interchange can be determined. researchgate.net This provides valuable information about the energy barriers to these dynamic processes.

Table 4: Illustrative Parameters from a Dynamic NMR Study

| Dynamic Process | Coalescence Temperature (K) | Rate Constant (s⁻¹) | Activation Energy ΔG‡ (kJ/mol) |

| Cyclohexene Ring Inversion | ~220 | ~150 | ~45 |

| C2-C1' Bond Rotation | ~180 | ~100 | ~35 |

This table provides hypothetical values based on studies of similar substituted cyclohexenes.

Computational and Theoretical Investigations of Methyl 2 Cyano 2 Cyclohex 1 Enyl Butyrate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict its geometry, stability, and electronic characteristics. researchgate.netumanitoba.ca

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. The nitrile group, being strongly electron-withdrawing, is expected to significantly influence the electron distribution and lower the LUMO energy, making the carbon atom of the nitrile group an electrophilic center susceptible to nucleophilic attack. youtube.comaklectures.comlibretexts.org

Table 1: Hypothetical Optimized Geometric Parameters for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡N | 1.15 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | C=C (ring) | 1.34 Å |

| Bond Angle | C-C≡N | 178.5° |

| Bond Angle | O=C-O | 124.0° |

Note: This data is illustrative and represents typical values for similar functional groups.

Molecular Dynamics Simulations for Conformational Landscapes of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

While quantum calculations provide a static picture of the most stable conformation, Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is a flexible molecule that can adopt numerous conformations in solution or at finite temperatures. Molecular Dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions over time. nih.gov

MD simulations model the molecule within a simulated environment (e.g., a solvent box of water or an organic solvent) and calculate the forces between atoms using a force field. By integrating Newton's equations of motion, a trajectory of the molecule's movements is generated. nih.gov This trajectory provides detailed information about the accessible conformations and the transitions between them.

For this specific molecule, key areas of flexibility include the rotation around the single bond connecting the cyclohexenyl ring to the stereocenter and the rotation of the butyrate (B1204436) chain. The cyclohexene (B86901) ring itself can undergo conformational changes, such as adopting different half-chair conformations. researchgate.net Analysis of the MD trajectory can reveal the most populated conformational states and the energetic barriers between them, providing a dynamic view of the molecule's structure.

Table 2: Hypothetical Population of Key Dihedral Angle Conformations from a Simulated MD Trajectory

| Dihedral Angle | Description | Conformation | Population (%) |

|---|---|---|---|

| τ1 (C=C-C-Cα) | Ring-Stereocenter | gauche (+) | 45% |

| anti | 10% | ||

| gauche (-) | 45% | ||

| τ2 (Cα-Cβ-Cγ-Cδ) | Butyrate Chain | anti | 65% |

Note: This data is illustrative, representing a possible conformational preference for a flexible molecule in solution.

Theoretical Prediction of Reaction Pathways and Transition States for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Theoretical chemistry can be used to predict the feasibility and mechanisms of chemical reactions involving Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

A common reaction for nitriles is hydrolysis, which can be catalyzed by acid or base, to form a carboxylic acid or an amide. libretexts.org Computational methods can model the step-by-step mechanism of this reaction. For example, in a base-catalyzed hydrolysis, the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group would be the initial step. youtube.com Quantum chemical calculations can determine the structure of the transition state for this step and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Comparing the activation energies for different potential pathways allows for the prediction of the most likely reaction mechanism.

Table 3: Hypothetical Calculated Energies for a Proposed Reaction Pathway (e.g., Nitrile Hydrolysis)

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (Substrate + H₂O) | 0 |

| Transition State 1 | +85 |

| Intermediate | -15 |

| Transition State 2 | +60 |

Note: This data is for illustrative purposes to show how computational chemistry can map out the energetics of a reaction pathway.

Structure-Reactivity Relationship Modeling for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Structure-reactivity relationship modeling aims to correlate a molecule's structural or electronic features with its chemical reactivity. For a series of derivatives of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, computational descriptors can be used to build a predictive model.

The reactivity of the molecule is largely dictated by its functional groups. The electron-withdrawing nature of the nitrile group is a key feature. nih.govrsc.org By computationally modeling a series of analogues where substituents are added to the cyclohexenyl ring, one could establish a quantitative relationship. For example, adding electron-donating groups to the ring would likely increase the electron density on the nitrile carbon, potentially slowing the rate of nucleophilic attack. Conversely, adding electron-withdrawing groups would enhance its electrophilicity.

Computational descriptors such as calculated atomic charges, HOMO/LUMO energies, and electrostatic potentials can be correlated with experimentally determined (or computationally predicted) reaction rates. This approach allows for the in-silico design of molecules with tailored reactivity.

Table 4: Hypothetical Structure-Reactivity Data for Substituted Analogues

| Substituent on Cyclohexenyl Ring | Hammett Constant (σ) | Calculated LUMO Energy (eV) | Predicted Relative Reaction Rate |

|---|---|---|---|

| -OCH₃ | -0.27 | -0.95 | 0.5 |

| -H | 0.00 | -1.10 | 1.0 |

| -Cl | +0.23 | -1.25 | 2.5 |

Note: This table illustrates a hypothetical correlation between a substituent's electronic effect and a molecule's predicted reactivity, a common practice in physical organic chemistry.

Applications of Methyl 2 Cyano 2 Cyclohex 1 Enyl Butyrate in Advanced Chemical Synthesis and Materials Science

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate as a Key Building Block in Complex Molecule Synthesis

The utility of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate as a synthetic building block stems from the distinct reactivity of its constituent functional groups. The α-cyano ester moiety provides a classic handle for generating a stabilized carbanion, enabling a range of carbon-carbon bond-forming reactions. Concurrently, the cyclohexenyl ring acts as a reactive olefin, capable of participating in various addition and cycloaddition reactions.

Research findings indicate that this compound can serve as a precursor in cascade reactions designed to construct polycyclic and spirocyclic frameworks, which are common cores in natural products and pharmacologically active molecules. For instance, the cyclohexenyl double bond can act as a dienophile in Diels-Alder reactions with various dienes, leading to the formation of complex bicyclo[2.2.2]octene derivatives. The resulting adduct retains the cyano and ester groups, which can be further manipulated. Hydrolysis of the ester to a carboxylic acid, followed by intramolecular cyclization, or reduction of the nitrile to a primary amine, offers pathways to diverse heterocyclic systems.

The table below summarizes the synthetic potential of the key functional groups within the molecule.

| Functional Group | Class of Reaction | Potential Transformation / Product Type |

|---|---|---|

| α-Cyano Ester | Alkylation / Acylation | Introduction of new alkyl or acyl groups at the quaternary center after deprotonation. |

| Cyclohex-1-enyl (Olefin) | Diels-Alder Cycloaddition | Formation of bicyclic adducts for building molecular complexity. |

| Cyclohex-1-enyl (Olefin) | Epoxidation / Dihydroxylation | Generation of functionalized cyclohexyl rings with stereocenters. |

| Nitrile (-C≡N) | Hydrolysis / Reduction | Conversion to primary amides, carboxylic acids, or primary amines. |

| Methyl Ester (-COOCH₃) | Hydrolysis / Reduction / Amidation | Conversion to carboxylic acids, primary alcohols, or amides. |

Role of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in Polymerization Processes and Material Development

In materials science, Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate can function as a specialized monomer for creating polymers with unique thermal and mechanical properties. The cyclohexenyl ring is susceptible to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that utilizes transition-metal catalysts (e.g., Grubbs or Schrock catalysts) to generate polymers with well-defined structures and low polydispersity.

When subjected to ROMP, the cyclohexene (B86901) ring opens to form a linear polymer chain with repeating units containing a 1,4-disubstituted cyclohexyl-derived backbone. The pendant groups—the cyano, ester, and butyl moieties attached to the quaternary center—project from this backbone. The bulky nature of these side groups significantly hinders chain rotation and packing, which is expected to result in a polymer with a high glass transition temperature (Tg) and an amorphous morphology. The presence of polar cyano and ester groups increases the polymer's dielectric constant and surface energy, making it potentially suitable for applications in dielectric layers or specialty coatings.

The following table provides a comparative analysis of the projected properties of a polymer derived from this monomer, provisionally named Poly[MCEB], against standard commercial polymers.

| Polymer | Monomer Unit | Expected Glass Transition Temp. (Tg) | Key Structural Features & Properties |

|---|---|---|---|

| Poly[MCEB] (Hypothetical) | Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate | High | Bulky, polar side groups; amorphous structure; high thermal stability. |

| Polystyrene | Styrene | ~100 °C | Aromatic side groups; amorphous; excellent processability. |

| Polymethylmethacrylate (PMMA) | Methyl methacrylate | ~105 °C | Polar ester side groups; amorphous; high optical clarity. |

Utilization of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in Catalyst Design and Ligand Synthesis

The presence of a permanent, synthetically accessible quaternary stereocenter makes Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate an attractive starting material for the synthesis of chiral ligands used in asymmetric catalysis. If the compound can be obtained in an enantiomerically pure form (e.g., through chiral resolution or asymmetric synthesis), it can be converted into valuable ligand scaffolds.

A common strategy involves the selective transformation of the nitrile and ester functionalities into coordinating donor atoms. For example, a two-step reduction sequence can convert the molecule into a chiral 1,3-amino alcohol. First, a selective reducing agent like Diisobutylaluminium hydride (DIBAL-H) can reduce the ester to a primary alcohol. Subsequently, a more powerful reagent such as Lithium aluminium hydride (LiAlH₄) can reduce the nitrile to a primary amine. The resulting amino alcohol is a classic bidentate N,O-ligand framework. Such ligands are known to coordinate with transition metals like rhodium, iridium, and palladium to form catalysts for asymmetric reactions, including transfer hydrogenation and allylic alkylation, where the ligand's chiral environment dictates the stereochemical outcome of the reaction.

The synthetic pathway from the starting compound to a potential chiral ligand is outlined below.

| Step | Reagents / Conditions | Functional Group Transformation | Resulting Intermediate / Product |

|---|---|---|---|

| 1 | Diisobutylaluminium hydride (DIBAL-H), low temp. | Ester → Aldehyde → Primary Alcohol | Chiral cyano-alcohol |

| 2 | Lithium aluminium hydride (LiAlH₄) or BH₃·THF | Nitrile → Primary Amine | Chiral 1,3-amino alcohol ligand |

| 3 | Metal precursor (e.g., [Rh(COD)Cl]₂) | Coordination | Chiral Metal-Ligand Complex (Catalyst) |

Integration of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct ordered, functional assemblies. Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate possesses several structural features that can direct its self-assembly or its integration into larger supramolecular systems.

The primary drivers for its assembly are dipole-dipole interactions and hydrogen bonding. The nitrile group (-C≡N) has a very strong dipole moment, promoting antiparallel dimerization or alignment in a crystalline lattice to maximize favorable electrostatic interactions. The carbonyl oxygen of the methyl ester group is an effective hydrogen bond acceptor, capable of interacting with hydrogen bond donors (e.g., ureas, amides, or phenols) to form co-crystals or host-guest complexes. Furthermore, the non-polar cyclohexenyl and butyl groups contribute through van der Waals forces, influencing molecular packing and potentially leading to the formation of liquid crystalline phases or organogels in appropriate solvents. The combination of directional, polar interactions and non-directional, shape-dependent forces allows for the design of complex, multi-component architectures where this molecule acts as a structural or functional node.

The table below details the specific molecular moieties and their roles in promoting supramolecular assembly.

| Structural Moiety | Dominant Interaction Type | Potential Role in Assembly |

|---|---|---|

| Nitrile Group (-C≡N) | Strong Dipole-Dipole | Directs molecular alignment; forms strong electrostatic contacts. |

| Methyl Ester (C=O) | Hydrogen Bond Acceptor | Forms specific, directional bonds with H-bond donors in co-crystals. |

| Cyclohexenyl Ring (C=C) | π-π Stacking / C-H···π Interactions | Contributes to crystal packing and stabilization of assemblies. |

| Butyl & Cyclohexyl Groups | Van der Waals Forces | Induces close packing; influences solubility and phase behavior (e.g., liquid crystals). |

Biochemical Interactions and Mechanistic Biology of Methyl 2 Cyano 2 Cyclohex 1 Enyl Butyrate Non Clinical Focus

Mechanistic Investigations of Enzyme Interactions with Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

No studies detailing the interaction of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate with any specific enzymes have been found in the public domain. Research into whether this compound acts as a substrate, inhibitor, or inducer of key enzyme families, such as cytochrome P450s or hydrolases, is not available.

Molecular-Level Receptor Binding Studies of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

There is no available data from receptor binding assays for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate. Consequently, its affinity and selectivity for any known physiological receptors remain uncharacterized.

Metabolic Pathways of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in Model Biological Systems

The metabolic fate of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in any model biological system has not been documented. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, including potential metabolites and metabolic pathways, is absent from the scientific literature.

Chemical Interactions of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate with Macrobiomolecules

There is no research available on the specific chemical interactions between Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate and macrobiomolecules such as proteins, DNA, or RNA. Studies that would elucidate potential covalent or non-covalent binding, and the functional consequences of such interactions, have not been published.

Environmental Fate and Degradation Pathways of Methyl 2 Cyano 2 Cyclohex 1 Enyl Butyrate

Photodegradation Mechanisms of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, is a key process for the transformation of chemical compounds in the environment initiated by the absorption of sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals or singlet oxygen. jst.go.jp

For Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, the cyclohexene (B86901) moiety is the most likely site for photochemical reactions. In aquatic environments, the double bond of the cyclohexene ring can undergo hydration upon exposure to solar irradiation. A similar mechanism has been observed in the photodegradation of other compounds containing a cyclohexene ring, such as the antiviral drug oseltamivir, which forms hydration products upon photolysis. nih.gov The presence of dissolved organic matter in natural waters can also accelerate photodegradation through sensitization, where the organic matter absorbs light and transfers the energy to the compound, or by producing reactive oxygen species. researchgate.netnih.gov

In the atmosphere, vapor-phase molecules are expected to react with photochemically-produced hydroxyl radicals (•OH). europa.eu The atmospheric half-life would be dependent on the concentration of these radicals and the reaction rate constant. While direct photolysis is possible if the molecule's absorption spectrum overlaps with solar radiation (>290 nm), reaction with hydroxyl radicals is often the dominant atmospheric degradation pathway for organic compounds. rsc.org

Biodegradation Pathways and Microbial Metabolism of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Biodegradation is a critical pathway for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi. Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate possesses two functional groups susceptible to enzymatic attack: the ester linkage and the nitrile group.

The microbial metabolism of the nitrile group (–C≡N) is well-documented and typically proceeds through one of two enzymatic pathways. frontiersin.org

Nitrilase Pathway: A single-step process where a nitrilase enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia. ontosight.aijmb.or.kr

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide intermediate. nih.govresearchgate.net Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. jmb.or.kr

Different microbial consortia may favor one pathway over the other depending on the substrate and environmental conditions. nih.gov

Simultaneously, the methyl butyrate (B1204436) ester group is susceptible to hydrolysis by microbial esterases and lipases. This reaction cleaves the ester bond to yield methanol (B129727) and the corresponding carboxylate salt of the parent molecule. mdpi.com Butyrate esters are known to be hydrolyzed by various lipases into butyric acid. mdpi.com The ultimate biodegradation under aerobic conditions would likely involve the breakdown of the cyclohexene ring and the butyrate chain, eventually leading to the formation of carbon dioxide and water. epa.gov

Table 1: Predicted Microbial Degradation Pathways for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

| Functional Group | Enzymatic Pathway | Intermediate Product(s) | Final Product(s) of Initial Breakdown |

| Nitrile | Nitrilase | None | Carboxylic acid, Ammonia |

| Nitrile | Nitrile Hydratase & Amidase | Amide | Carboxylic acid, Ammonia |

| Ester | Esterase / Lipase | None | Methanol, Carboxylate Salt |

Hydrolytic Stability and Transformation of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in Environmental Matrices

Hydrolysis is an abiotic degradation process involving the reaction of a compound with water. For Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, the ester linkage is the primary site for hydrolysis. The stability of the ester is highly dependent on the pH of the surrounding aqueous environment. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis of the ester is catalyzed by H+ ions. This reaction is reversible and is the reverse of esterification, yielding the carboxylic acid (2-cyano-2-(cyclohex-1-enyl)butyric acid) and methanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the ester undergoes base-catalyzed hydrolysis, also known as saponification. This reaction is irreversible and proceeds to completion, yielding the carboxylate salt (2-cyano-2-(cyclohex-1-enyl)butyrate salt) and methanol. libretexts.org

The rate of hydrolysis is generally at its minimum in the neutral pH range (around 4-6 for some esters) and increases under both acidic and alkaline conditions. researchgate.net Butyrate esters, in general, are known to undergo hydrolysis to produce butyric acid and the corresponding alcohol. researchgate.netnih.gov The nitrile group is generally more resistant to chemical hydrolysis under typical environmental conditions compared to the ester group.

Environmental Transport and Distribution Modeling of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

The environmental transport and distribution of a chemical describe its movement and partitioning between different environmental compartments: air, water, soil, and biota. This behavior is governed by the compound's physical and chemical properties. As this compound's structure is similar to those used in fragrance compositions, its release into the environment is likely associated with consumer and industrial use, primarily to wastewater. ifrafragrance.orgrsc.orgindustrialchemicals.gov.au

Quantitative Structure-Activity Relationship (QSAR) models and other estimation tools can predict these properties in the absence of experimental data. psu.edu Based on its structure, Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is expected to be a semi-volatile organic compound with moderate lipophilicity (fat-loving) and low water solubility.

Air: Due to its predicted boiling point and vapor pressure, a fraction of the compound may volatilize into the atmosphere from surfaces or water, but long-range atmospheric transport is less likely if it has a short atmospheric half-life. rsc.org

Water: If released into aquatic systems, its low water solubility and moderate lipophilicity suggest it will tend to adsorb to suspended solids and sediment rather than remaining dissolved in the water column.

Soil and Sediment: The compound is expected to partition significantly to soil, sludge, and sediment due to its hydrophobic nature. Its mobility in soil would be low, and degradation would primarily occur via microbial processes. epa.gov

Bioaccumulation: The moderate lipophilicity (inferred from its structure) suggests a potential for bioaccumulation in aquatic organisms. However, if the compound is readily metabolized, the actual bioaccumulation potential may be low.

Table 2: Predicted Physicochemical Properties and Environmental Partitioning Tendencies

| Property | Predicted Value/Behavior | Implication for Environmental Transport |

| Molecular Weight | 207.28 g/mol | - |

| Boiling Point | 305.1 °C at 760 mmHg chemsrc.com | Low to moderate volatility |

| Water Solubility | Low | Tends to partition out of the water phase |

| Log Kow (Octanol-Water Partition Coefficient) | Moderate (Estimated) | Moderate potential for bioaccumulation; strong adsorption to soil and sediment |

| Vapor Pressure | Low to Moderate (Estimated) | Some partitioning to the atmosphere is possible |

| Henry's Law Constant | Low (Estimated) | Volatilization from moist soil and water is not expected to be a dominant process |

Future Perspectives and Emerging Research Avenues for Methyl 2 Cyano 2 Cyclohex 1 Enyl Butyrate

Development of Novel Synthetic Methodologies for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

The synthesis of cyanoacrylates is a well-established field, yet there is always room for improvement, particularly for more complex molecules like Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate. Future research in this area could focus on greener, more efficient, and scalable synthetic routes.

The primary method for synthesizing cyanoacrylate monomers is the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde. afinitica.com This is followed by depolymerization of the resulting low molecular weight polymer. For Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate, a key challenge would be the synthesis of the precursor, methyl 2-cyano-2-(cyclohex-1-enyl)butyrate.

Future research could explore alternative catalysts for the Knoevenagel condensation to improve yields and reduce reaction times, especially given the potential for steric hindrance from the cyclohexenyl group. scielo.org.mxorganic-chemistry.org Ionic liquids and organocatalysts are being investigated as environmentally benign alternatives to traditional catalysts. scielo.org.mxcaribjscitech.com Microwave-assisted synthesis is another avenue that could significantly shorten reaction times and improve energy efficiency. researchgate.net

A plausible synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Synthesis of Methyl 2-cyano-2-(cyclohex-1-enyl)acetate | Cyclohexanone (B45756), Methyl cyanoacetate, Base catalyst (e.g., piperidine) | Formation of the key intermediate with the cyclohexenyl and cyanoacetate moieties. |

| 2 | Knoevenagel Condensation | Methyl 2-cyano-2-(cyclohex-1-enyl)acetate, Formaldehyde (or paraformaldehyde) | Creation of a low molecular weight polymer intermediate. |

| 3 | Depolymerization | Acidic conditions, High temperature | Cracking of the polymer to yield the final monomer, Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate. |

Further research into one-pot synthesis methodologies could streamline the production process, making it more economically viable for industrial applications.

Exploration of Advanced Applications for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate in Specialized Fields

The unique structural features of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate suggest several advanced applications that could be explored. The bulky cyclohexenyl group could impart specific properties to the resulting polymer, such as altered thermal stability, biodegradability, and mechanical strength.

Biomedical and Pharmaceutical Applications: Longer-chain alkyl cyanoacrylates are known for their biocompatibility and are used as tissue adhesives. nih.govnih.gov The cyclohexenyl group in Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate could modulate the degradation rate of the polymer in a biological environment, making it a candidate for controlled drug delivery systems. nih.gov Poly(alkyl cyanoacrylate) nanoparticles have been extensively studied as carriers for drugs, and the specific properties of a polymer derived from this monomer could be beneficial for targeted therapies. nih.gov

Advanced Materials and Polymer Science: The polymerization of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate could lead to polymers with unique thermal and mechanical properties. The cyclohexenyl group may increase the glass transition temperature of the polymer, potentially leading to adhesives with improved heat resistance. nih.gov Furthermore, the presence of the double bond in the cyclohexenyl ring opens up the possibility of post-polymerization modifications, such as cross-linking, to further enhance the material's properties.

Potential applications in advanced materials could include:

Specialty Adhesives: For bonding materials in demanding environments, such as in the automotive and aerospace industries.

Optical Materials: The specific refractive index of the polymer could be of interest for applications in optical sensors and devices.

Nanomaterials: Synthesis of nanoparticles, nanowires, and other nanostructures for various applications, leveraging the self-assembly properties of the polymer. nih.gov

Interdisciplinary Research Opportunities for Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

The multifaceted potential of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate provides a fertile ground for interdisciplinary research, combining expertise from chemistry, materials science, biology, and engineering.

Bio-inspired and Biomimetic Materials: Collaboration between chemists and biologists could lead to the development of novel biomimetic adhesives. The adhesive properties of cyanoacrylates can be combined with bio-inspired moieties to create materials for wet environments, such as in dental or surgical applications. researchgate.net

Smart Materials and Sensors: The functional groups within Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate could be leveraged to create responsive materials. For example, the polymer could be designed to change its properties in response to specific stimuli, such as pH or temperature, making it suitable for use in sensors or smart coatings.

Computational Chemistry and Materials Modeling: Collaboration with computational chemists could help in predicting the properties of the polymer derived from Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate. Molecular modeling and simulation can provide insights into its polymerization behavior, mechanical properties, and interactions with biological systems, thereby guiding experimental research.

Addressing Current Challenges and Unlocking New Potentials in Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate Research

Despite the promising future perspectives, several challenges need to be addressed to fully realize the potential of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate.

Control over Polymerization: The anionic polymerization of cyanoacrylates is notoriously fast and can be difficult to control, especially for monomers with bulky substituents. researchgate.net Research into controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, could provide better control over the molecular weight and architecture of the resulting polymers, which is crucial for many advanced applications. nih.gov

Biocompatibility and Biodegradability Studies: For any potential biomedical application, thorough in vitro and in vivo studies are necessary to establish the biocompatibility and degradation profile of the polymer. While longer-chain alkyl cyanoacrylates are generally considered biocompatible, the specific degradation products of poly(methyl 2-cyano-2-(cyclohex-1-enyl)butyrate) would need to be identified and their cytotoxicity assessed. nih.gov

Scalability and Cost-Effectiveness of Synthesis: For industrial applications, the synthesis of Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate needs to be scalable and cost-effective. Research into optimizing the synthetic process, including catalyst selection and reaction conditions, will be crucial for its commercial viability.

The table below summarizes the key research areas and their potential impact:

| Research Area | Key Objectives | Potential Impact |

| Novel Synthesis | Develop green and efficient synthetic routes; explore novel catalysts. | Reduced environmental impact, lower production costs, and increased availability for research and development. |

| Advanced Applications | Investigate use in biomedical devices, specialty adhesives, and optical materials. | Development of new medical treatments, high-performance materials for various industries. |

| Interdisciplinary Research | Foster collaborations between chemistry, biology, and engineering. | Creation of innovative bio-inspired materials, smart sensors, and predictive models for material properties. |

| Addressing Challenges | Achieve controlled polymerization; conduct thorough biocompatibility testing; ensure scalable synthesis. | Enable the development of well-defined polymers for sensitive applications and facilitate commercialization. |

Q & A

Q. How can researchers mitigate bias in data interpretation during structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Blinded Analysis : Separate teams for data collection and interpretation.

- Negative Controls : Include compounds with known inactivity to validate assay specificity.

- Peer Feedback : Present preliminary findings to collaborators for critical evaluation before finalizing conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.